5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound belonging to the class of heterocyclic compounds It features a triazole ring fused to a pyridine ring, which is further substituted with a carboxylic acid group and a hydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the triazole ring. One common approach is the cyclization of hydrazine derivatives with α-haloketones or α-haloaldehydes under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely used in the development of pharmaceuticals and materials.
Biology: In biological research, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride is used as a tool to study enzyme inhibition and protein interactions. Its structural similarity to biologically active molecules makes it a valuable probe in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Uniqueness: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a hydrochloride moiety. This combination of functional groups provides it with distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-10-4-8-9-6(10)3-5;/h4-5H,1-3H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJJUHNJWYUXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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